Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 3-amino-1H-pyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]
Uniqueness
Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activities.
Properties
Molecular Formula |
C9H8BrN3O3 |
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Molecular Weight |
286.08 g/mol |
IUPAC Name |
ethyl 2-bromo-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-16-9(15)6-7(10)12-13-4-3-5(14)11-8(6)13/h3-4H,2H2,1H3,(H,11,14) |
InChI Key |
HMGHYLXEOHVRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=CN2N=C1Br |
Origin of Product |
United States |
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